![molecular formula C13H11ClF3N3O2S B2858282 N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-methylbenzene-1-sulfonohydrazide CAS No. 1092344-04-1](/img/structure/B2858282.png)
N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-methylbenzene-1-sulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N’-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-methylbenzene-1-sulfonohydrazide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, and a trifluoromethyl group (-CF3), which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom . It also contains a sulfonohydrazide group, which is a functional group consisting of a sulfur atom bonded to two oxygen atoms and a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, the trifluoromethyl group, and the sulfonohydrazide group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyridine ring, the trifluoromethyl group, and the sulfonohydrazide group could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include properties like its boiling point, melting point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación
Environmental Presence and Human Exposure
- PFCs, including substances with similar structures to the requested compound, have been detected in indoor and outdoor environments, indicating their widespread use and persistence. For example, a study highlighted the occurrence of perfluorinated alkyl sulfonamides (PFASs) in indoor air, house dust, and outdoor air, underlining the importance of indoor air as a significant source of outdoor environmental contamination (Shoeib, Harner, Wilford, Jones, & Zhu, 2005).
- Human exposure to PFCs has been documented, with studies revealing measurable levels of various PFCs in the general population. Research has found PFOS, PFOA, and other PFCs in more than 98% of sampled individuals, indicating widespread exposure (Calafat, Wong, Kuklenyik, Reidy, & Needham, 2007).
Health Implications
- The potential health implications of PFC exposure include effects on cholesterol levels, body weight, and insulin resistance. One study observed positive associations between concentrations of PFOS, PFOA, and PFNA with total and non-high-density cholesterol levels (Nelson, Hatch, & Webster, 2009).
- Another significant area of concern is the transplacental transfer of PFCs, which suggests prenatal exposure. Research has shown that PFCs can be efficiently transported across the placenta, with varying levels detected in maternal serum, cord serum, and placenta samples. This indicates a specific fetal exposure and suggests the importance of understanding the mechanisms of transplacental transfer to mitigate neonatal exposure risks (Chen, Yin, Kelly, & Liu, 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-2-methylbenzenesulfonohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3O2S/c1-8-4-2-3-5-10(8)23(21,22)20-19-12-7-9(13(15,16)17)6-11(14)18-12/h2-7,20H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIAKQJDBINNEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NNC2=NC(=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~4~-(furan-2-ylmethyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2858201.png)
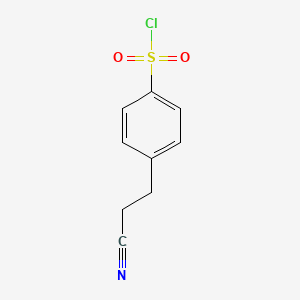
![3-[(4-Methylphenyl)methyl]azetidine hydrochloride](/img/structure/B2858206.png)
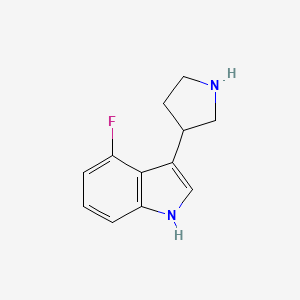
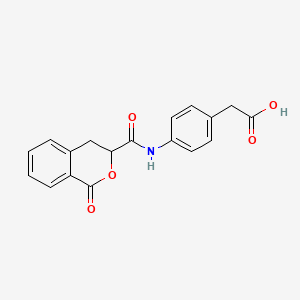
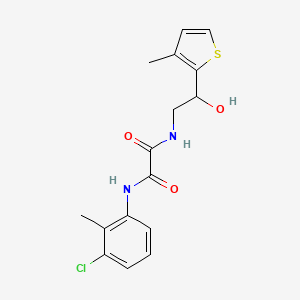
![2-{[(4-Pyridinylmethyl)amino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2858213.png)
![[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2858214.png)

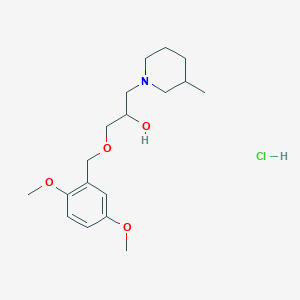
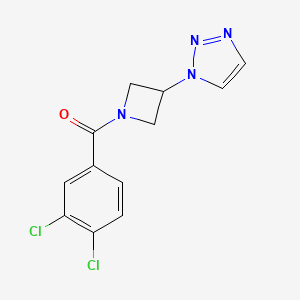
![(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(3-((benzyloxy)methyl)piperidin-1-yl)methanone](/img/structure/B2858218.png)
![4-[(E)-3-oxo-3-phenyl-1-propenyl]phenyl octanoate](/img/structure/B2858221.png)
